N-[3-[2-(4-nitroanilino)-1,3-thiazol-4-yl]phenyl]acetamide
Overview
Description
N-[3-[2-(4-nitroanilino)-1,3-thiazol-4-yl]phenyl]acetamide is a complex organic compound that features a thiazole ring, a nitrophenyl group, and an acetamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[2-(4-nitroanilino)-1,3-thiazol-4-yl]phenyl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable amine with a thioamide under acidic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid.
Coupling Reaction: The thiazole ring and the nitrophenyl group are coupled together using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC).
Acetylation: The final step involves acetylation, where the amine group is reacted with acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-[2-(4-nitroanilino)-1,3-thiazol-4-yl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in an aprotic solvent.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-[2-(4-nitroanilino)-1,3-thiazol-4-yl]phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-[2-(4-nitroanilino)-1,3-thiazol-4-yl]phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
N-[3-[2-(4-nitroanilino)-1,3-thiazol-4-yl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and nitrophenyl group contribute to its potential as a versatile compound in various research applications .
Properties
IUPAC Name |
N-[3-[2-(4-nitroanilino)-1,3-thiazol-4-yl]phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-11(22)18-14-4-2-3-12(9-14)16-10-25-17(20-16)19-13-5-7-15(8-6-13)21(23)24/h2-10H,1H3,(H,18,22)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPLLRTUAPBHEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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